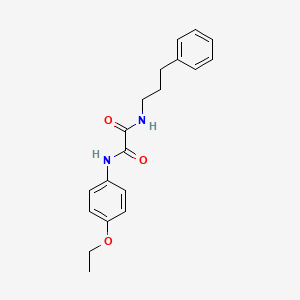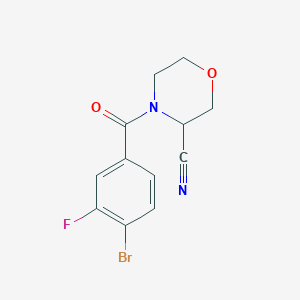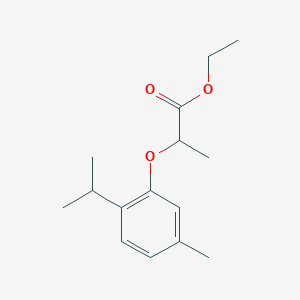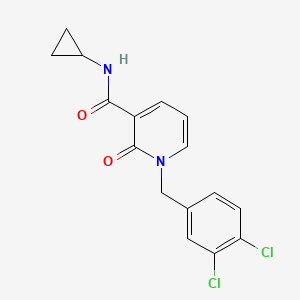
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds similar to (E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide have been synthesized and assessed for their in vitro cytotoxic potency against human cancer cell lines. Studies have shown that specific structural modifications, such as the introduction of various substituted furan, thiophene, or phenyl rings, can significantly affect their cytotoxic activities. These compounds have been found to induce cell death via apoptosis, a desirable mechanism for anticancer agents (Sa̧czewski et al., 2004).
Antibacterial Activities
Derivatives of the compound, particularly those modified with nitrofuran groups, have shown potent antibacterial activities. The synthesis of such derivatives often involves complex chemical reactions, but the resulting compounds have been used in the study of their effects on various microorganisms, indicating their potential as antibacterial agents (Niwa et al., 2007).
Enzyme Inhibition
Another area of research application for these compounds is enzyme inhibition. A novel compound within this class has been identified as an inhibitor against the SARS coronavirus helicase, demonstrating its potential in viral research. The compound was able to suppress the enzymatic activities of SARS coronavirus helicase, which is crucial for the virus's replication process. This finding suggests that similar compounds could be developed into therapeutic agents against viral infections (Lee et al., 2017).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of these compounds, with studies detailing their preparation and characterizing their crystal structures. Such analyses are essential for understanding the compounds' properties and refining their applications in various fields of scientific research. For instance, X-ray powder diffraction and DFT studies have been utilized to investigate the molecular and solid-state structure of derivatives, providing insights into their potential uses (Rahmani et al., 2017).
Mecanismo De Acción
Target of Action
GNF-Pf-1866, also known as (2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE, is a compound that has been identified as a potential antimalarial drug . The primary target of GNF-Pf-1866 is the lysophospholipase 1 (LYPLA1) . LYPLA1 is an enzyme that plays a crucial role in lipid metabolism and cellular processes.
Mode of Action
GNF-Pf-1866 acts as a selective and reversible inhibitor of LYPLA1 . By inhibiting LYPLA1, GNF-Pf-1866 disrupts the normal functioning of the enzyme, leading to alterations in lipid metabolism and other cellular processes. This disruption can lead to the death of the malaria parasite .
Biochemical Pathways
The inhibition of LYPLA1 by GNF-Pf-1866 affects various biochemical pathwaysDisruption of these pathways can lead to detrimental effects on the survival and proliferation of the malaria parasite .
Result of Action
The inhibition of LYPLA1 by GNF-Pf-1866 leads to disruptions in lipid metabolism and other cellular processes, which can result in the death of the malaria parasite . This makes GNF-Pf-1866 a potential candidate for the development of new antimalarial drugs.
Análisis Bioquímico
Biochemical Properties
It is known that metabolons, multi-enzyme protein complexes, mediate substrate channeling between the enzyme catalytic cores to enhance the pathway reactions . This compound could potentially interact with such complexes, influencing the biochemical reactions .
Molecular Mechanism
The molecular mechanism of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is not fully understood. It is known that resistance to similar compounds is conferred by mutations in PfCARL, a protein with 7 transmembrane domains, as well as by mutations in the P. falciparum acetyl-CoA transporter and the UDP-galactose transporter .
Propiedades
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-15(18-16-17-8-9-24-16)7-5-13-4-6-14(23-13)11-2-1-3-12(10-11)19(21)22/h1-10H,(H,17,18,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHXJWFLQWJQX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Prop-2-enyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2949724.png)
![(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949726.png)



![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2949731.png)

![(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949736.png)

![Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B2949739.png)

![3-(3-ethoxypropyl)-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2949744.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)